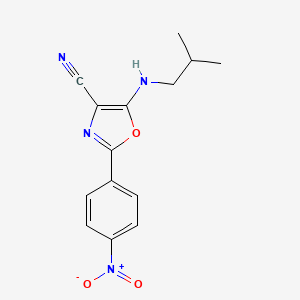

5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Description

5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a substituted oxazole derivative featuring an isobutylamino group at position 5, a 4-nitrophenyl group at position 2, and a carbonitrile moiety at position 3. The oxazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications .

Propriétés

IUPAC Name |

5-(2-methylpropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9(2)8-16-14-12(7-15)17-13(21-14)10-3-5-11(6-4-10)18(19)20/h3-6,9,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKRUBQZDVQGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article reviews its biological activity, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data tables and research findings.

Molecular Characteristics

- Molecular Formula : C14H14N4O3

- Molecular Weight : 286.291 g/mol

- CAS Number : 613649-75-5

Biological Activity Overview

The biological activities of 5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile have been investigated in various studies, revealing its potential as a therapeutic agent.

Antitumor Activity

Research indicates that compounds similar to 5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile exhibit significant antitumor effects. For instance:

- Mechanism of Action : The compound may inhibit key pathways involved in tumor growth, including the BRAF(V600E) mutation pathway, which is critical in various cancers such as melanoma.

- Case Study : In a study involving pyrazole derivatives, compounds demonstrated potent inhibitory effects against cancer cell lines, suggesting that modifications to the oxazole structure could enhance efficacy against specific tumor types .

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses:

- Inhibition of Cytokines : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are crucial in inflammatory processes.

- Research Findings : Similar oxazole derivatives have been noted for their ability to reduce inflammation in models of acute and chronic inflammation, indicating a potential therapeutic role for 5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy:

- Broad Spectrum Activity : Studies have indicated that derivatives of oxazole compounds can exhibit broad-spectrum antimicrobial activity against various pathogens.

- Case Studies : Research has documented effective inhibition of bacterial growth by related compounds, suggesting that 5-(Isobutylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile could serve as a lead compound for developing new antimicrobial agents .

Data Tables

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and NMR Data of Selected Oxazole-4-carbonitriles

Key Observations :

- Aromatic Substituents : The 4-nitrophenyl group in the target compound is more electron-deficient than naphthyl or benzo[d][1,3]dioxolyl groups, which may alter π-π stacking interactions in biological systems .

Chromatographic Behavior and Retention Times

Table 2: HPLC Retention Times of Analogous Compounds

| Compound Name | Method 1 (min) | Method 2 (min) |

|---|---|---|

| 5-(Methylamino)-2-(quinolin-5-yl)oxazole-4-carbonitrile (4) | 3.621 | 2.582 |

| 2-(Isoquinolin-6-yl)-5-(methylamino)oxazole-4-carbonitrile (5) | 3.259 | 2.534 |

| 2-(1H-Indol-6-yl)-5-(methylamino)oxazole-4-carbonitrile (13) | 2.004 | 3.308 |

Analysis :

- The 4-nitrophenyl group in the target compound is expected to increase retention time compared to less polar aromatic substituents (e.g., benzo[d][1,3]dioxolyl) due to its strong electron-withdrawing nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.